molecular formula C21H27NO5S2 B2932955 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine CAS No. 1421445-33-1

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Cat. No.: B2932955
CAS No.: 1421445-33-1
M. Wt: 437.57
InChI Key: ZEDDIUZIWIWVQD-UHFFFAOYSA-N
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Description

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides in the presence of a base.

    Thioether Formation: The thioether linkage is typically formed through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thioether groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((2,5-Dimethoxyphenyl)sulfonyl)-4-methylpiperidine: Lacks the thioether linkage, potentially altering its chemical reactivity and biological activity.

    1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperidine: Contains a phenyl group instead of a thioether, which may affect its interaction with biological targets.

Uniqueness

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is unique due to the presence of both a sulfonyl group and a thioether linkage, which can impart distinct chemical and biological properties. These functional groups may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S2/c1-25-17-4-7-19(8-5-17)28-15-16-10-12-22(13-11-16)29(23,24)21-14-18(26-2)6-9-20(21)27-3/h4-9,14,16H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDDIUZIWIWVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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